Isochorismic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

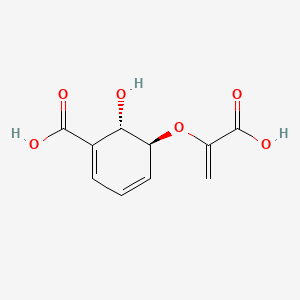

Isochorismic acid is an organic compound belonging to the class of beta hydroxy acids and derivatives. It contains a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . This compound plays a crucial role in the biosynthesis of various secondary metabolites in bacteria, fungi, archaea, and plants .

Vorbereitungsmethoden

Isochorismic acid can be synthesized through microbial production methods. One such method involves the use of genetically engineered microorganisms to produce enantiomerically pure (+)-trans-isochorismic acid . This process can also be employed to prepare isotopically labeled this compound . Additionally, this compound can be derived from chorismic acid through the catalytic activity of isochorismate synthase .

Analyse Chemischer Reaktionen

Isochorismsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Isochorismsäure kann unter Bildung verschiedener Produkte oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können Isochorismsäure in andere Derivate umwandeln.

Substitution: Isochorismsäure kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, variieren je nach den spezifischen Reaktionsbedingungen .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Isochorismic Acid as a Precursor

This compound serves as a crucial precursor in the synthesis of several fine chemicals and bioactive compounds. It is particularly important in the production of salicylic acid, which is a key phytohormone involved in plant stress responses. The conversion of chorismate to this compound is catalyzed by the enzyme isochorismate synthase, making it an essential step in the biosynthetic pathway leading to salicylic acid production .

Biological Functions

Role in Plant Defense Mechanisms

This compound is integral to the biosynthesis of salicylic acid in plants, which plays a vital role in defense against pathogens. Research has shown that isochorismate synthase (AtICS1) is responsible for converting chorismate into this compound, which subsequently leads to salicylic acid synthesis. This pathway is activated during pathogen attack, enhancing plant immunity through the transcriptional induction of defense-related genes .

Case Study: Arabidopsis thaliana

A study on Arabidopsis thaliana demonstrated that the accumulation of salicylic acid, derived from this compound, significantly enhances resistance to biotrophic pathogens. The study highlighted the enzymatic mechanisms involved and provided insights into how plants utilize this metabolic pathway to bolster their immune responses .

Medical Applications

Therapeutic Potential

This compound and its derivatives exhibit potential therapeutic applications due to their bioactive properties. Research indicates that compounds derived from this compound may have anti-inflammatory and antimicrobial effects. These properties make it a candidate for developing new pharmaceuticals targeting various diseases .

Industrial Applications

Use in Biocatalysis

In industrial settings, this compound is utilized in the production of various chemicals and biocatalysts. Its role as a substrate for enzymes involved in siderophore biosynthesis underscores its importance in iron acquisition processes for microorganisms . Siderophores are critical for microbial survival in iron-limited environments, making this compound essential for biotechnological applications.

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Precursor for bioactive compounds like salicylic acid | Integral in converting chorismate to this compound |

| Biological Functions | Enhances plant defense mechanisms through salicylic acid biosynthesis | Activates defense-related genes during pathogen attack |

| Medical Applications | Potential therapeutic uses due to anti-inflammatory and antimicrobial properties | Research supports development of new pharmaceuticals |

| Industrial Applications | Utilized in biocatalysis for siderophore production | Critical for microbial iron acquisition and survival |

Wirkmechanismus

Isochorismic acid exerts its effects through its involvement in the biosynthesis of secondary metabolites. In plants, this compound is converted to salicylic acid through a pathway involving the enzymes PBS3 and EPS1 . These enzymes catalyze the formation of isochorismate-9-glutamate, which decomposes into salicylic acid and 2-hydroxy-acryloyl-N-glutamate . This compound also targets phenazine biosynthesis protein PhzD in Pseudomonas aeruginosa .

Vergleich Mit ähnlichen Verbindungen

Isochorismsäure ähnelt anderen Verbindungen in der Klasse der Beta-Hydroxysäuren und Derivate. Zu den ähnlichen Verbindungen gehören:

Chorisminsäure: Ein Vorläufer von Isochorismsäure und an denselben biosynthetischen Pfaden beteiligt.

Salicylsäure: Ein Produkt des Isochorismsäurestoffwechsels und ein wichtiges Phytohormon.

Phenazinderivate: Bioaktive Verbindungen, die aus Isochorismsäure synthetisiert werden.

Isochorismsäure ist aufgrund ihrer spezifischen Rolle bei der Biosynthese von Salicylsäure und ihrer Beteiligung an verschiedenen Stoffwechselwegen in verschiedenen Organismen einzigartig .

Biologische Aktivität

Isochorismic acid (ICA) is a significant metabolite in both plant and bacterial systems, primarily recognized for its role as a precursor in the biosynthesis of various important compounds, including salicylic acid (SA), menaquinones (vitamin K2), and siderophores. This article delves into the biological activity of this compound, highlighting its metabolic pathways, enzymatic functions, and implications in plant defense mechanisms.

1. Overview of this compound

This compound is synthesized from chorismate through the action of isochorismate synthase (ICS), an enzyme that plays a crucial role in the shikimate pathway. This pathway is fundamental for the biosynthesis of aromatic compounds in plants and microorganisms.

Key Roles:

- Precursor for Salicylic Acid : SA is a critical plant hormone involved in defense responses against pathogens.

- Siderophore Production : In bacteria, ICA is involved in the synthesis of siderophores, which are essential for iron acquisition.

2. Metabolic Pathways

The conversion of chorismate to this compound is catalyzed by ICS, which has been studied extensively in various organisms. The metabolic pathways involving ICA can be summarized as follows:

| Pathway | Products | Organisms |

|---|---|---|

| Chorismate → this compound | Salicylic Acid | Plants (e.g., Arabidopsis) |

| This compound → DHBA | 2,3-Dihydroxybenzoic Acid | Bacteria |

| This compound → Menaquinones | Vitamin K2 | Bacteria |

Enzymatic Mechanisms

The ICS enzyme has two isoforms with distinct kinetic properties. For instance, the Km values for chorismate are reported as 558 μM and 319 μM for isoforms I and II, respectively . These isoforms are not inhibited by aromatic amino acids and require magnesium ions for activity.

3.1 Plant Defense Mechanisms

This compound plays a pivotal role in plant immunity through its conversion to salicylic acid. This process is crucial during pathogen attacks, where SA mediates defense responses such as:

- Induction of pathogenesis-related (PR) genes.

- Activation of systemic acquired resistance (SAR).

Research indicates that the ICS pathway contributes significantly to the early stages of immune responses in plants like Arabidopsis thaliana .

3.2 Siderophore Production in Bacteria

In bacteria, ICA serves as a precursor for siderophores such as enterobactin and amonabactin, which are vital for iron uptake under low-iron conditions . This capability enhances bacterial survival and competitiveness in various environments.

Case Study 1: Arabidopsis thaliana

A study on Arabidopsis thaliana demonstrated that mutations affecting ICS led to reduced salicylic acid levels and compromised immune responses against biotrophic pathogens. The findings suggest that ICA-derived SA is essential for effective disease resistance .

Case Study 2: Bacterial Siderophore Synthesis

Research on Escherichia coli mutants revealed that disruption of ICA synthesis pathways impaired siderophore production, leading to diminished growth under iron-limiting conditions . This highlights the critical role of ICA in microbial iron acquisition strategies.

5. Conclusion

This compound is an integral compound with diverse biological activities across different organisms. Its primary roles in plant defense through salicylic acid biosynthesis and in bacterial iron acquisition via siderophore production underscore its importance in ecological interactions and agricultural practices. Future research should focus on elucidating the regulatory mechanisms governing ICA metabolism and exploring its potential applications in enhancing plant resistance to pathogens.

Eigenschaften

CAS-Nummer |

22642-82-6 |

|---|---|

Molekularformel |

C10H10O6 |

Molekulargewicht |

226.18 g/mol |

IUPAC-Name |

(5S,6S)-5-(1-carboxyethenoxy)-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H10O6/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChI-Schlüssel |

NTGWPRCCOQCMGE-YUMQZZPRSA-N |

SMILES |

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |

Isomerische SMILES |

C=C(C(=O)O)O[C@H]1C=CC=C([C@@H]1O)C(=O)O |

Kanonische SMILES |

C=C(C(=O)O)OC1C=CC=C(C1O)C(=O)O |

Synonyme |

5-((1-carboxyethenyl)oxy)-6-hydroxy-1,3-cyclohexadiene-1-carboxylic acid iso-chorismic acid isochorismate isochorismic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.